Both drugs are utilized in clinical settings for their antibacterial properties, often in pediatric formulations due to their effectiveness against common pathogens.
Erythromycin can be synthesized through fermentation processes involving Saccharopolyspora erythraea. The total synthesis of erythromycin A was first accomplished by the Woodward group in 1981, utilizing complex organic synthesis techniques that involve multiple steps and the construction of its macrolide ring structure. Key parameters include:
Sulfisoxazole is synthesized through the reaction of 4-acetylaminobenzenesulfonyl chloride with 5-amino-3-isoxazolecarboxylic acid. This reaction typically involves:
The molecular formula for erythromycin is with a molecular weight of approximately 862.06 g/mol. Its structure features a large lactone ring with multiple hydroxyl groups that contribute to its solubility and biological activity.
Sulfisoxazole has the molecular formula . The structure includes an isoxazole ring and a sulfanilamide moiety, which are critical for its antibacterial activity. The presence of these functional groups allows sulfisoxazole to mimic para-aminobenzoic acid, thus interfering with folate synthesis in bacteria.
Erythromycin primarily undergoes hydrolysis under acidic conditions, leading to the formation of inactive metabolites. Its interactions with other drugs can also affect its efficacy due to competitive binding at the ribosomal site.
Sulfisoxazole acts through competitive inhibition of dihydropteroate synthetase, an enzyme crucial for bacterial folate synthesis. This mechanism is vital in understanding how resistance can develop; resistant strains may alter this enzyme or increase production of para-aminobenzoic acid.
Erythromycin exerts its antibacterial effects by binding to the 23S ribosomal RNA within the 50S ribosomal subunit of susceptible bacteria. This binding inhibits protein synthesis by blocking the transpeptidation step and preventing ribosomal assembly, ultimately leading to bacterial cell death or stasis .
Sulfisoxazole inhibits bacterial growth by mimicking para-aminobenzoic acid and competitively inhibiting dihydropteroate synthetase. This action prevents the synthesis of dihydrofolate, a precursor necessary for nucleic acid synthesis .
Erythromycin/sulfisoxazole is commonly used in pediatric medicine for treating respiratory tract infections, otitis media, and other bacterial infections where both components provide synergistic effects against susceptible organisms. The combination is particularly effective against strains of Streptococcus pneumoniae and Haemophilus influenzae .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2